

Comprehensive Guide to 3-Hydroxy-2-methyl-4-nitrobenzoic Acid[1]

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Compound of Interest

Compound Name:	3-hydroxy-2-methyl-4-nitrobenzoic acid
CAS No.:	1403597-59-0
Cat. No.:	B6158065

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Executive Summary

3-Hydroxy-2-methyl-4-nitrobenzoic acid (CAS: 1403597-59-0) is a highly functionalized aromatic intermediate used primarily in the synthesis of pharmacologically active isoindolinone derivatives.[1] Its structure features a tetrasubstituted benzene ring where the interplay of steric and electronic effects dictates its reactivity and physicochemical properties. This guide provides a detailed analysis of its structural geometry, validated synthetic protocols, and spectroscopic characteristics, serving as a reference for medicinal chemists optimizing scaffold design.

Chemical Structure & Physicochemical Properties[2][3][4][5]

The molecule is characterized by a "crowded" 1,2,3,4-substitution pattern on the benzene ring. The steric congestion between the carboxylic acid (C1), methyl (C2), hydroxyl (C3), and nitro (C4) groups forces specific conformational preferences to minimize strain.

Key Properties Table[1]

Property	Data
IUPAC Name	3-Hydroxy-2-methyl-4-nitrobenzoic acid
CAS Number	1403597-59-0
Molecular Formula	C ₈ H ₇ NO ₅
Molecular Weight	197.14 g/mol
Appearance	Yellow solid
Solubility	Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
Acidity (Predicted pKa)	~2.5 - 3.0 (Acidic due to ortho-nitro and ortho-methyl effects)

Structural Analysis & Electronic Effects[1]

- **Steric Inhibition of Resonance:** The methyl group at C2 is flanked by the carboxylic acid (C1) and the hydroxyl group (C3). This steric bulk likely forces the carboxylic acid moiety out of planarity with the aromatic ring, reducing conjugation but potentially increasing acidity due to the loss of resonance stabilization of the neutral acid form.
- **Hydrogen Bonding:** An intramolecular hydrogen bond is highly probable between the hydroxyl proton (C3-OH) and the oxygen of the adjacent nitro group (C4-NO₂). This 6-membered ring interaction stabilizes the nitro group's planarity and locks the conformation.
- **Regiochemistry:** The 1,2,3,4-substitution leaves protons at C5 and C6 unsubstituted. These protons are ortho to each other, a critical feature for NMR characterization.

Synthetic Pathway & Mechanism[1]

The synthesis of **3-hydroxy-2-methyl-4-nitrobenzoic acid** is achieved via the regioselective nitration of 3-hydroxy-2-methylbenzoic acid.[1] This reaction is governed by the competing directing effects of the substituents.[2]

Directing Logic

- Hydroxyl (-OH) at C3: Strong ortho/para activator.[1] Directs to C2 (blocked), C4, and C6.[2]
- Methyl (-CH₃) at C2: Weak ortho/para activator.[1] Directs to C1 (blocked), C3 (blocked), and C5.
- Carboxyl (-COOH) at C1: Meta deactivator. Directs to C3 (blocked) and C5.

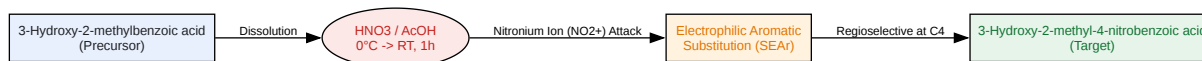
Outcome: Although C5 is electronically activated by the methyl group and favored by the carboxyl's meta-direction, the strong activation from the hydroxyl group dominates, directing the electrophile (NO₂⁺) to the ortho position (C4) or para position (C6). Experimental evidence confirms the C4-nitro isomer is the major product, likely due to electronic reinforcement or specific solvation effects, despite the steric crowding.

Experimental Protocol (Validated)

Reaction: Nitration of 3-hydroxy-2-methylbenzoic acid.[1][3]

- Preparation: Charge a reaction vessel with 3-hydroxy-2-methylbenzoic acid (1.0 equiv) and acetic acid (8.0 vol).
- Cooling: Cool the solution to 0–5 °C.
- Addition: Dropwise add fuming nitric acid (1.5 equiv) or a solution of HNO₃ in acetic acid, maintaining the internal temperature below 10 °C.
- Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 1 hour. Monitor by TLC or LC-MS.[1]
- Workup: Pour the reaction mixture into crushed ice/water (25 vol).
- Isolation: Filter the resulting yellow precipitate. Wash the cake with cold water to remove excess acid.
- Purification: Dry the solid under vacuum. Recrystallization from methanol/water may be performed if higher purity is required.
- Yield: Typical isolated yields range from 40% to 55%.

Synthesis Diagram (DOT)



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Caption: Synthetic route via regioselective nitration. The strong -OH activator directs substitution to the C4 position.[1]

Spectroscopic Characterization

Accurate structural assignment relies on identifying the specific coupling pattern of the aromatic protons.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ or CDCl₃ Key Signals:

- δ 11.0–13.0 ppm (br s, 2H): Carboxylic acid (-COOH) and Phenolic (-OH) protons. Often broad or exchanged/invisible depending on water content.
- δ 8.04 ppm (d, J = 9.0 Hz, 1H): Aromatic proton at C5. This proton is ortho to the nitro group (deshielding effect) and ortho to H6.
- δ 7.50 ppm (d, J = 9.0 Hz, 1H): Aromatic proton at C6. This proton is ortho to H5 and ortho to the carboxyl group.

Interpretation: The coupling constant (J = 9.0 Hz) is characteristic of ortho-coupling. If the nitro group were at C5 (meta to OH), the protons at C4 and C6 would show meta-coupling (~2 Hz). The observed ortho coupling confirms the 1,2,3,4-substitution pattern, leaving C5 and C6 adjacent.

Mass Spectrometry (MS)

- Ionization Mode: ESI (Negative or Positive)

- m/z: 198 [M+H]⁺ or 196 [M-H]⁻.

Applications in Drug Discovery

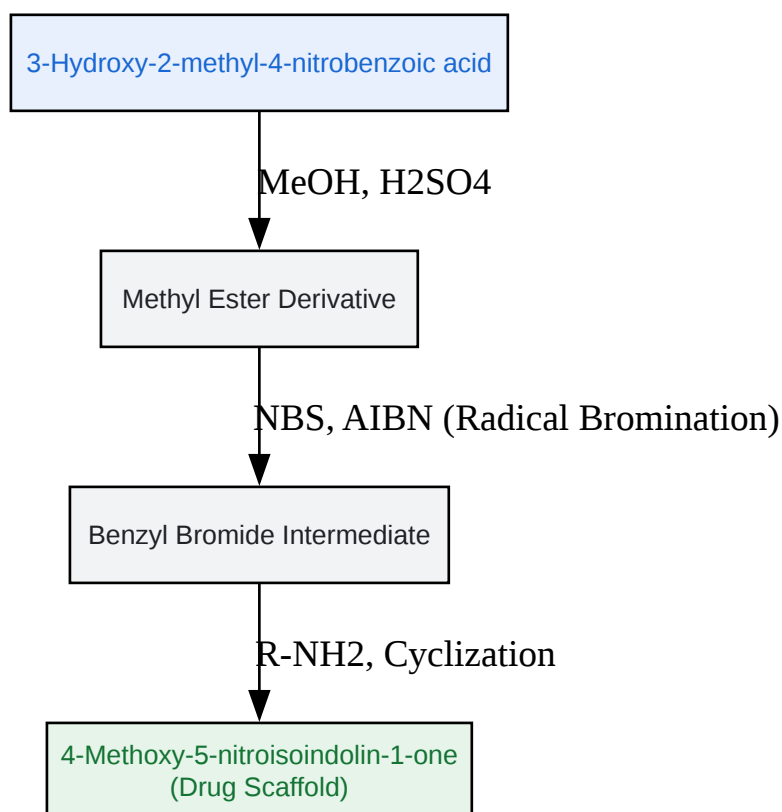
This compound serves as a critical scaffold for constructing isoindolinone derivatives, which are pharmacophores in PARP inhibitors (oncology) and neuroprotective agents.

Isoindolinone Formation

The vicinal arrangement of the methyl (C2) and carboxyl (C1) groups allows for cyclization.

- Esterification: Conversion of the acid to the methyl ester.
- Bromination: Radical bromination of the C2-methyl group.
- Cyclization: Reaction with primary amines leads to ring closure, forming the isoindolinone core.

Application Workflow Diagram (DOT)



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Caption: Transformation of the acid scaffold into bioactive isoindolinone cores via methyl group functionalization.

References

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Sources

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